molecular formula C15H26N6OS B5600248 4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide

4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B5600248
M. Wt: 338.5 g/mol
InChI Key: DUSFGGGFQAJJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide, also known as ADIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a molecular imaging agent. This compound is a derivative of pyrimidine and piperazine, which are commonly used in the development of pharmaceutical drugs. ADIBO has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Antitumor Activity

Pyrimidine derivatives, including those related to the query compound, have been extensively studied for their potential in antitumor applications. Research into bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, reveals the interest in synthesizing compounds with various biological properties, including antitumor effects. This indicates a broad area of investigation for related compounds in the search for new anticancer drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Anti-inflammatory Applications

Pyrimidine derivatives have also been identified for their anti-inflammatory effects. This is attributed to their inhibitory response against the expression and activities of various inflammatory mediators. The extensive study of pyrimidine derivatives showcases their potent anti-inflammatory effects, providing a pathway for developing new anti-inflammatory agents (Rashid, H., Martines, M., Duarte, A., Jorge, Juliana, Rasool, Shagufta, Muhammad, R., Ahmad, Nasir, & Umar, M., 2021).

Synthesis of N-heterocycles

The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, including pyrrolidines, piperidines, azetidines, and their fused derivatives, demonstrates the potential of utilizing compounds with similar structural features for the stereoselective synthesis of amines and their derivatives. This area of research is crucial for developing natural products and therapeutically applicable compounds (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Supramolecular Chemistry

Calixpyrrole derivatives have been utilized in the self-assembly of supramolecular capsules, which is another area of research that could be explored for compounds with similar structural motifs. The ease of synthesis and the ability to form dimeric capsules through anion coordination or hydrogen bonding present an interesting research direction for studying the binding of electron-poor guests and developing new molecular encapsulation strategies (Ballester, P., 2011).

Future Directions

The study of compounds like this one is an active area of research, particularly in the field of medicinal chemistry. Future research could involve studying the biological activity of this compound, developing methods for its synthesis, and exploring its potential uses in medicine or other fields .

properties

IUPAC Name

4-(6-amino-2-butylsulfanylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6OS/c1-4-5-10-23-14-17-12(16)11-13(18-14)20-6-8-21(9-7-20)15(22)19(2)3/h11H,4-10H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSFGGGFQAJJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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